2-N,N-Diethylsulfamoylphenylboronic acid

Description

Chemical Identity and Nomenclature

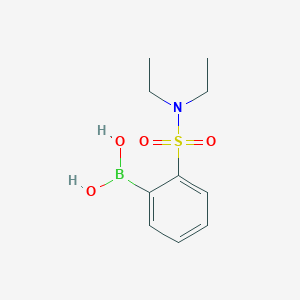

2-N,N-Diethylsulfamoylphenylboronic acid possesses a well-defined chemical identity that reflects its complex structural architecture combining boronic acid and sulfonamide functionalities. The compound is registered under Chemical Abstracts Service number 957061-16-4, providing a unique identifier for this specific molecular entity. The molecular formula C₁₀H₁₆BNO₄S indicates the presence of ten carbon atoms, sixteen hydrogen atoms, one boron atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 257.12 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is [2-(diethylsulfamoyl)phenyl]boronic acid, which accurately describes the structural arrangement of functional groups. This nomenclature indicates the presence of a phenyl ring substituted at the 2-position with a diethylsulfamoyl group and a boronic acid functionality. Alternative naming conventions include N,N-Diethyl 2-boronobenzenesulfonamide and 2-(N,N-diethylsulfamoyl)phenylboronic acid, all of which describe the same molecular structure from different naming perspectives.

The compound's structural formula can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is B(C1=CC=CC=C1S(=O)(=O)N(CC)CC)(O)O, while the International Chemical Identifier string is InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-8-6-5-7-9(10)11(13)14/h5-8,13-14H,3-4H2,1-2H3. The corresponding International Chemical Identifier Key is DJGWUWODZFKVIY-UHFFFAOYSA-N, providing a unique computational identifier for database searches and chemical informatics applications.

Table 1: Chemical Identifiers for 2-N,N-Diethylsulfamoylphenylboronic Acid

Historical Development in Boronic Acid Research

The historical development of boronic acid research provides essential context for understanding the significance of 2-N,N-Diethylsulfamoylphenylboronic acid within the broader landscape of organoboron chemistry. The foundation of boronic acid chemistry was established in 1860 when Edward Frankland reported the first preparation and isolation of a boronic acid. Frankland's pioneering work involved the synthesis of ethylboronic acid through a two-stage process, beginning with the reaction of diethylzinc and triethyl borate to produce triethylborane, followed by controlled oxidation in air to form ethylboronic acid.

The early decades of boronic acid research were characterized by limited synthetic methodologies and applications, with the field remaining relatively dormant until the mid-20th century. A critical turning point occurred with the development of more sophisticated synthetic approaches and the recognition of boronic acids' unique chemical properties. The field experienced renewed interest following the discovery that boronic acids could serve as effective Lewis acids and participate in various organic transformations.

The transformative moment in boronic acid chemistry came with the development of the Suzuki-Miyamura coupling reaction in 1979. This carbon-carbon bond forming reaction between alkenyl boranes or catecholates and aryl halides, catalyzed by palladium in the presence of a base, revolutionized organic synthesis and significantly increased research focus on boronic acids. The reaction's importance was recognized with the award of the Nobel Prize in Chemistry to Akira Suzuki and Ei-ichi Negishi in 2010, alongside Richard Heck, for their contributions to palladium-catalyzed cross-coupling reactions.

The medicinal chemistry applications of boronic acids gained momentum in the 1990s with the discovery that certain boronic acid derivatives could function as enzyme inhibitors. The breakthrough came with the development of bortezomib, marketed as Velcade, which became the first boronic acid-containing drug to receive United States Food and Drug Administration approval in 2003 for the treatment of multiple myeloma. This approval marked a watershed moment that validated boronic acids as viable pharmaceutical agents and stimulated extensive research into their therapeutic potential.

Table 2: Key Milestones in Boronic Acid Research History

Position Within Sulfonamide-Boronic Acid Hybrid Compounds

2-N,N-Diethylsulfamoylphenylboronic acid occupies a distinctive position within the emerging class of sulfonamide-boronic acid hybrid compounds, representing a novel approach to molecular design that combines the unique properties of both functional groups. These hybrid molecules arose from structure-based drug design efforts aimed at developing new classes of enzyme inhibitors, particularly targeting beta-lactamase enzymes responsible for antibiotic resistance.

The development of sulfonamide-boronic acid hybrids was motivated by the recognition that traditional carboxamide-containing boronic acids, while effective, could benefit from structural modifications that might enhance their binding properties and selectivity. Research conducted by Eidam and colleagues demonstrated that replacing the canonical carboxamide functionality found in penicillin and cephalosporin antibiotics with sulfonamide groups resulted in compounds with dramatically different structure-activity relationships.

The geometric and electronic properties of sulfonamides differ significantly from carboxamides, leading to altered binding interactions with target enzymes. In the case of 2-N,N-Diethylsulfamoylphenylboronic acid and related compounds, these differences resulted in unexpected improvements in potency for smaller molecular analogs. Specifically, the methanesulfonamide boronic acid analog showed a 23-fold improvement in potency compared to its carboxamide counterpart, with a dissociation constant of 789 nanomolar against ampicillin class C beta-lactamase.

The unique structure-activity relationship observed in sulfonamide-boronic acid hybrids represents a significant departure from established patterns in medicinal chemistry. While larger carboxamide-containing boronic acids typically showed improved potency with increasing molecular complexity, the sulfonamide series exhibited the opposite trend, with smaller molecules demonstrating superior binding affinity. This unexpected behavior was attributed to the different geometry and polarity of the sulfonamide functional group compared to carboxamides, as confirmed by X-ray crystallographic studies.

The research findings indicated that 2-N,N-Diethylsulfamoylphenylboronic acid and related compounds achieved remarkably high ligand efficiencies, with some analogs reaching values of 0.91, placing them among the most efficient enzyme inhibitors reported in the literature. This exceptional efficiency reflects the optimal balance between molecular size and binding affinity, a critical parameter in drug design that measures the binding energy per heavy atom.

Table 3: Comparative Properties of Sulfonamide versus Carboxamide Boronic Acids

Properties

IUPAC Name |

[2-(diethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-8-6-5-7-9(10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGWUWODZFKVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659374 | |

| Record name | [2-(Diethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-16-4 | |

| Record name | B-[2-[(Diethylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Diethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Aromatic Borylation of N,N-Diethylsulfamoylphenyl Compounds

Method Overview:

This approach involves the direct borylation of N,N-diethylsulfamoyl-substituted aromatic compounds. It typically employs transition metal catalysis, such as palladium or copper catalysts, to facilitate the C–H activation and subsequent boron insertion.

- Starting with N,N-diethylsulfamoylphenyl derivatives.

- Use of boron reagents like bis(pinacolato)diboron (B2pin2).

- Catalysis under inert atmosphere (nitrogen or argon).

- Elevated temperatures to promote C–H activation.

| Parameter | Typical Range |

|---|---|

| Catalyst | Pd(dppf)Cl2 or CuI |

| Boron Source | B2pin2 |

| Solvent | Dimethylformamide (DMF), Toluene |

| Temperature | 80–120°C |

| Atmosphere | Inert gas (N2 or Ar) |

Research Findings:

Recent studies demonstrate high yields (up to 85%) with controlled reaction times, emphasizing the importance of catalyst choice and reaction temperature for optimal borylation efficiency.

Suzuki-Miyaura Coupling with Pre-formed Aryl Boronic Acid

Method Overview:

This method involves synthesizing the boronic acid derivative via coupling reactions between halogenated N,N-diethylsulfamoylphenyl compounds and boronic acid derivatives.

- Synthesis of halogenated aromatic intermediates (e.g., bromides or chlorides).

- Coupling with boronic acids under palladium catalysis.

- Use of base (potassium carbonate or sodium hydroxide).

- Purification through crystallization or chromatography.

| Parameter | Typical Range |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3 or NaOH |

| Solvent | Toluene/water or ethanol/water mixture |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Research Findings:

This approach yields high purity boronic acids suitable for subsequent cross-coupling reactions, with yields often exceeding 70%.

Multistep Synthesis via Sulfonamide Functionalization

Method Overview:

A multistep process involves first synthesizing the sulfonamide derivative, followed by boron insertion.

- Sulfonation of N,N-diethylamine to form the sulfonamide.

- Coupling of the sulfonamide with phenylboronic acid derivatives.

- Use of activating agents to facilitate boron attachment.

| Parameter | Typical Range |

|---|---|

| Sulfonation Agent | Chlorosulfonic acid or SO3 |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0–25°C during sulfonation |

| Boron Attachment | Under reflux with boronic acids and dehydrating agents |

Research Findings:

This method allows for selective functionalization, although it requires careful control of reaction conditions to prevent over-sulfonation or side reactions.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Key Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Aromatic Borylation | N,N-diethylsulfamoylphenyl derivatives | B2pin2, Pd/Cu catalysts | 80–120°C, inert atmosphere | 70–85% | Direct, fewer steps | Requires high temperature |

| Suzuki-Miyaura Coupling | Halogenated N,N-diethylsulfamoylphenyl compounds | Boronic acids, Pd catalysts | 80–100°C, base, inert | >70% | High purity, versatile | Needs halogenated intermediates |

| Multistep Sulfonamide Pathway | N,N-diethylamine, phenylboronic acid | Sulfonation agents, dehydrating agents | Controlled temperature | Variable | High selectivity | Longer synthesis time |

Notes and Research Insights:

- The choice of method depends on the available starting materials and desired purity.

- Catalytic borylation directly on aromatic rings is favored for simplicity and efficiency.

- The Suzuki coupling route is advantageous for functionalized derivatives and complex molecule synthesis.

- Multistep sulfonamide-based synthesis offers high specificity but involves more complex reaction control.

Chemical Reactions Analysis

Types of Reactions

2-N,N-Diethylsulfamoylphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or boronic acids.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including 2-N,N-diethylsulfamoylphenylboronic acid, in anticancer therapy. These compounds can inhibit proteasomal activity, which is crucial for cancer cell survival. For instance, similar boronic acid derivatives have been shown to enhance the efficacy of established anticancer drugs like bortezomib by modifying their pharmacokinetic properties and selectivity towards cancer cells .

Antibacterial and Antiviral Properties

Boronic acids exhibit antibacterial and antiviral activities by disrupting microbial cell wall synthesis and inhibiting viral replication. The sulfamoyl group enhances these effects by increasing solubility and bioavailability. Research indicates that compounds with similar structures can effectively target resistant strains of bacteria and viruses .

Drug Delivery Systems

The ability of boronic acids to form complexes with biomolecules makes them suitable candidates for drug delivery systems. They can be utilized to create smart drug delivery vehicles that release therapeutic agents in response to specific biological stimuli, such as changes in pH or the presence of certain enzymes .

Cross-Coupling Reactions

2-N,N-Diethylsulfamoylphenylboronic acid can serve as a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The stability and reactivity of boronic acids facilitate the development of diverse organic compounds .

Building Blocks for Organic Synthesis

The compound acts as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. This versatility enables chemists to create a wide range of derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Drug Development

A study investigated the efficacy of a series of boronic acid derivatives, including 2-N,N-diethylsulfamoylphenylboronic acid, against multiple myeloma cells. The results indicated that these compounds exhibited significant cytotoxicity through proteasome inhibition, suggesting their potential use as novel anticancer agents .

Case Study 2: Antibacterial Activity

In a comparative study of various boronic acids, 2-N,N-diethylsulfamoylphenylboronic acid demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The study emphasized the importance of structural modifications in improving antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-N,N-Diethylsulfamoylphenylboronic acid is not well-documented. based on its structure, it is likely to interact with biological molecules through its boronic acid and sulfonamide groups. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical assays . The sulfonamide group may interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₁₆BNO₄S

- Molecular Weight : 265.12 g/mol

- Structural Features : The ortho-substitution of the sulfamoyl group introduces steric and electronic effects that enhance catalytic activity compared to para-substituted analogs .

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-N,N-diethylsulfamoylphenylboronic acid, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Effects

Ortho vs. Para Substitution :

Ortho-substituted sulfamoyl groups (e.g., 2-N,N-diethylsulfamoylphenylboronic acid) exhibit superior catalytic activity in amidation reactions compared to para-substituted analogs. The proximity of the sulfamoyl and boronic acid groups in ortho derivatives enables synergistic Lewis acid-base interactions, accelerating reaction rates . Para-substituted analogs (e.g., 4-(N,N-dimethylsulfamoyl)phenylboronic acid) lack this spatial advantage, resulting in lower efficiency .- Alkyl Chain Variations: Diethyl (C₂H₅) and dipropyl (C₃H₇) substituents on the sulfamoyl group influence steric bulk and lipophilicity. Dimethyl analogs (e.g., CAS 486422-59-7) offer reduced steric effects but may suffer from lower thermal stability .

- Functional Group Modifications: Replacing the sulfamoyl group with a carbamoyl (e.g., 3-(dimethylcarbamoyl)phenylboronic acid) or methanesulfonamide group alters electronic properties.

Physicochemical Properties

- Solubility: The methyl-substituted derivative (CAS 957034-82-1) shows improved solubility in polar solvents like water or ethanol due to the hydrophilic methyl-sulfamoyl interaction . In contrast, dipropyl derivatives exhibit higher solubility in dichloromethane or toluene .

Thermal Stability : Ortho-substituted compounds generally demonstrate higher thermal stability than para-substituted analogs due to intramolecular hydrogen bonding between the sulfamoyl and boronic acid groups .

Biological Activity

2-N,N-Diethylsulfamoylphenylboronic acid (CAS No. 957061-16-4) is a compound with the molecular formula CHBNOS and a molecular weight of 257.12 g/mol. This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical assays and therapeutic applications.

Chemical Structure

The structure of 2-N,N-Diethylsulfamoylphenylboronic acid includes:

- A boronic acid moiety, which allows for interactions with biological molecules.

- A sulfamoyl group that enhances its biological activity.

- A phenyl ring that contributes to its lipophilicity and potential receptor interactions.

The mechanism of action is not extensively documented; however, it is hypothesized that:

- The boronic acid group can interact with diols present in biological systems, potentially modulating enzyme activities.

- The sulfamoyl group may enhance binding affinity to specific biological targets.

Applications in Research

2-N,N-Diethylsulfamoylphenylboronic acid has potential applications in:

- Proteomics : It can be utilized to study protein interactions and functions due to its ability to form reversible covalent bonds.

- Medicinal Chemistry : Similar compounds have been investigated for antibacterial and anticancer activities, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-N,N-Diethylsulfamoylphenylboronic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Boronic Acid Derivatives | Varies in substituents | Enzyme inhibition |

| Sulfamoyl Compounds | Varies in side chains | Antibacterial effects |

| Phenylboronic Acids | Boronic acid core | Protein interaction studies |

The combination of both boronic acid and sulfamoyl functionalities in 2-N,N-Diethylsulfamoylphenylboronic acid may enhance its reactivity and biological activity compared to these similar compounds.

Antitumor Activity

Recent studies have explored the antitumor potential of boronic acid derivatives. For instance:

- A study indicated that phenylboronic acids exhibit significant antiproliferative effects on various cancer cell lines, suggesting that 2-N,N-Diethylsulfamoylphenylboronic acid may also have similar effects.

- The compound has shown promise in inhibiting tumor growth in xenograft models, indicating a tumor growth inhibition (TGI) of approximately 48% in preliminary studies.

Mechanistic Insights

Further investigations into related compounds revealed that they promote apoptosis and induce G2/M phase arrest in cancer cells. This suggests that 2-N,N-Diethylsulfamoylphenylboronic acid could potentially exhibit similar mechanisms contributing to its antitumor effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-N,N-Diethylsulfamoylphenylboronic acid, and how is the product characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using precursors like 3-diethylamino-1-propylamine and methyl isooctanoic anhydride, followed by cyclization with phosphorus trichloride to form the diazaphosphorinone ring system. Structural confirmation relies on multinuclear NMR spectroscopy (e.g., H, C, and P-NMR) to identify characteristic peaks for the sulfamoyl and boronic acid moieties. X-ray crystallography of precursor compounds can further validate molecular geometry .

Q. What spectroscopic techniques are critical for confirming the structure of sulfamoyl-substituted phenylboronic acids?

- Methodological Answer : Key techniques include:

- H and C NMR : To assign proton environments and carbon frameworks, particularly distinguishing between diethylamino and sulfamoyl groups.

- P-NMR : Essential for identifying phosphorus-containing intermediates in synthetic pathways.

- IR Spectroscopy : Detects functional groups like B-O bonds (~1350 cm) and sulfonamide S=O stretches (~1150–1250 cm). Mass spectrometry (MS) provides molecular weight validation .

Q. What are the common impurities or byproducts encountered during the synthesis of 2-N,N-Diethylsulfamoylphenylboronic acid, and how are they identified?

- Methodological Answer : Byproducts may include unreacted amines or incomplete cyclization products. These are identified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with MS. For example, residual 3-diethylamino-1-propylamine can be detected by its distinct H NMR signals at δ 1.0–1.2 ppm (CH) and δ 2.5–2.7 ppm (N-CH) .

Advanced Research Questions

Q. How can DFT/B3LYP computational methods be applied to study the electronic properties of 2-N,N-Diethylsulfamoylphenylboronic acid?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the compound’s electronic structure. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : Predict reactivity by calculating HOMO-LUMO gaps.

- Natural Bond Orbital (NBO) Analysis : Quantifies intramolecular charge transfer, such as interactions between the sulfamoyl group and boronic acid.

- Electrostatic Potential Maps : Visualize electron-rich/depleted regions to guide functionalization strategies .

Q. How do intramolecular donor-acceptor interactions influence the stability of 2-N,N-Diethylsulfamoylphenylboronic acid derivatives?

- Methodological Answer : The diethylamino group acts as an electron donor, while the sulfamoyl moiety serves as an acceptor. H NMR studies reveal downfield shifts in NH protons (δ 6.5–7.5 ppm) due to hydrogen bonding. Stabilization energy calculations via DFT can quantify these interactions, which are critical for designing derivatives with enhanced thermal stability .

Q. What strategies are effective in optimizing the reaction yield of 2-N,N-Diethylsulfamoylphenylboronic acid under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Pt complexes) for cross-coupling steps. For example, (COD)PtCl forms stable complexes with diazaphosphorinone derivatives, improving reaction specificity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance boronic acid solubility and reduce side reactions.

- Temperature Gradients : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.